molecular formula C10H16N2O2S B2383466 Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate CAS No. 2248259-64-3

Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate

Cat. No. B2383466
M. Wt: 228.31
InChI Key: HCDXOGCBZFIBFM-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate (TBA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBA is a thiazole derivative that is used in the synthesis of various compounds.

Mechanism Of Action

The mechanism of action of Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate is not fully understood. However, it is believed that Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate exerts its pharmacological effects by interacting with various molecular targets in the body. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has also been shown to inhibit the activity of proteins such as nuclear factor-kappa B (NF-κB), which plays a crucial role in regulating the expression of genes involved in inflammation and cancer.

Biochemical And Physiological Effects

Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has been found to exhibit various biochemical and physiological effects. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect the body against oxidative stress. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to cause cellular damage and contribute to the development of various diseases.

Advantages And Limitations For Lab Experiments

Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has several advantages for lab experiments. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate is a stable compound that can be easily synthesized and purified. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate is also relatively inexpensive compared to other compounds with similar pharmacological activities. However, Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has some limitations for lab experiments. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has low solubility in water, which can limit its use in certain assays. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate also has low bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the research on Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate. One direction is to explore the potential of Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate as a drug candidate for the treatment of various diseases. Further studies are needed to determine the optimal dosage and administration route of Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate. Another direction is to investigate the molecular targets of Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate and its mechanism of action in more detail. This can provide insights into the development of new drugs that target similar molecular pathways. Finally, future studies should focus on improving the bioavailability of Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate to enhance its efficacy in vivo.
Conclusion
In conclusion, Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate is a thiazole derivative that has potential applications in various fields, including medicinal chemistry. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate can be synthesized using various methods and has several advantages for lab experiments. However, Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate also has some limitations, including low solubility in water and low bioavailability. Future research on Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate should focus on exploring its potential as a drug candidate, investigating its mechanism of action, and improving its bioavailability.

Synthesis Methods

Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate can be synthesized using various methods, including the reaction of tert-butyl 2-bromoacetate with 4-methyl-1,3-thiazol-5-amine in the presence of a base such as potassium carbonate. The reaction yields Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate as a white crystalline solid. The purity of Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate can be improved by recrystallization using solvents such as ethanol or acetone.

Scientific Research Applications

Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has also been found to be effective in reducing inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-6-8(15-5-12-6)7(11)9(13)14-10(2,3)4/h5,7H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDXOGCBZFIBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate

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